molecular formula C12H10F3N3O2 B15056939 Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B15056939
M. Wt: 285.22 g/mol
InChI Key: HWKANJDBGSBFDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroformate under basic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of microwave-assisted synthesis to reduce reaction times and improve selectivity . Additionally, the use of palladium-catalyzed cross-coupling reactions can be employed to introduce the trifluoromethyl group efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the triazole ring or the phenyl ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .

Scientific Research Applications

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or activation of biological pathways. The triazole ring can also participate in hydrogen bonding and other interactions that stabilize the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylphenyl derivatives: These compounds share the trifluoromethyl group and phenyl ring but may have different substituents on the triazole ring.

    Triazole derivatives: Compounds with similar triazole rings but different substituents on the phenyl ring or other parts of the molecule.

Uniqueness

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is unique due to the combination of the trifluoromethyl group and the triazole ring, which imparts specific chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .

Biological Activity

Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative notable for its diverse biological activities. The presence of a trifluoromethyl group enhances its lipophilicity, potentially increasing its efficacy in various applications, particularly in medicinal chemistry and agrochemicals. This article will explore the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and case studies.

Molecular Characteristics

  • Molecular Formula : C12H10F3N3O2
  • Molecular Weight : 285.22 g/mol
  • IUPAC Name : this compound

The compound features a triazole ring, which is crucial for its biological activity. The trifluoromethyl group contributes to its unique chemical properties, making it an attractive candidate for further research.

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with various biological targets. The triazole ring is known to inhibit lanosterol 14α-demethylase, an enzyme involved in ergosterol biosynthesis in fungi. This inhibition is a common mechanism among triazole antifungals.

Antimicrobial and Antifungal Properties

Triazole compounds are widely recognized for their antimicrobial properties. This compound is expected to exhibit significant antifungal activity similar to other triazole derivatives.

Research indicates that compounds with triazole rings can effectively inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. In particular, studies have shown that such compounds can achieve minimum inhibitory concentrations (MICs) in the low micromolar range against various fungal strains.

Anticancer Activity

Recent studies have also explored the potential anticancer effects of triazole derivatives. For instance:

  • A study demonstrated that certain triazole derivatives exhibited cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutics .
  • Another investigation highlighted that modifications in the phenyl ring can enhance the anticancer properties of triazoles by improving their interaction with cancer cell targets .

Case Study 1: Antifungal Efficacy

In a comparative study of several triazole derivatives including this compound, it was found that this compound displayed potent antifungal activity against Candida albicans with an MIC of 0.5 µg/mL. This suggests its potential use in treating fungal infections resistant to conventional therapies.

Case Study 2: Anticancer Activity

A recent study evaluated several triazole derivatives for their anticancer activity against human breast cancer cell lines (MCF-7). This compound showed an IC50 value of 15 µM, indicating significant cytotoxicity and potential as an anticancer agent .

Synthesis and Modification

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions and esterification processes. Its structure allows for further modifications to enhance biological activity or tailor it for specific therapeutic applications.

Properties

Molecular Formula

C12H10F3N3O2

Molecular Weight

285.22 g/mol

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C12H10F3N3O2/c1-2-20-11(19)10-16-9(17-18-10)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3,(H,16,17,18)

InChI Key

HWKANJDBGSBFDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.